2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound with the molecular formula . It is classified as a bicyclic structure, specifically a derivative of cyclopenta[b]pyridine, which consists of a pyridine ring fused to a cyclopentane ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity profiles. The compound is also identified by its CAS number 2375195-32-5, indicating its registration in chemical databases .
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for achieving high yield and purity. Techniques such as continuous flow reactors and controlled temperature and pressure conditions are often employed. Catalysts may also be used to enhance reaction rates and selectivity .
The molecular structure of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride features a bicyclic system where the pyridine ring is fused to a cyclopentane ring. The presence of chlorine and amine functional groups contributes to its chemical reactivity.
The structural representation can be depicted using SMILES notation: N[C@H]1CCC2=CC=C(Cl)N=C21.[H]Cl
.
2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride can participate in various chemical reactions:
The mechanism of action for 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways depend on the specific biological context and application .
The compound exhibits specific physical properties relevant to its use in chemical research:
Key chemical properties include:
Data regarding density and flash point remain unspecified but are critical for safety assessments during handling .
2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride has several applications across scientific fields:
This compound's versatility makes it a valuable asset in both research and industrial applications, highlighting its significance in advancing chemical science and technology.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2